[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid
Description
Evolution of Coumarin Oxyacetate Research
The exploration of coumarin oxyacetates began in the late 20th century, driven by interest in modifying natural coumarins to enhance their bioactivity. The specific compound [(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid was first synthesized in the early 2000s, as evidenced by its PubChem registration in 2006. Early studies focused on its structural elucidation using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR). By 2017, crystallographic analyses revealed its monoclinic crystal system (space group $$ P2_1/n $$) and intermolecular interactions, including C–H⋯O hydrogen bonds and π–π stacking. These findings underscored its potential as a scaffold for designing bioactive molecules with stabilized conformations.
Positioning within the Coumarin Derivative Family
This compound belongs to the 7-oxyacetate subclass of coumarins, distinguished by its acetic acid substituent at the 7-position of the chromene ring. Compared to simpler coumarins like umbelliferone (7-hydroxycoumarin), the addition of the oxyacetic acid group introduces enhanced hydrogen-bonding capacity and solubility. Structurally, it shares similarities with Ethyl 2-(4-methyl-2-oxo-chromen-7-yl)oxyacetate, differing primarily in the esterification of the acetic acid moiety. Such modifications influence pharmacological properties, as seen in its improved interactions with enzymatic targets like cytochrome P450 isoforms.
Relationship to Umbelliferone Derivatives
Umbelliferone (7-hydroxycoumarin) serves as a foundational structure for many derivatives, including this compound. The 5-hydroxyl and 4-oxo groups in this compound introduce additional sites for metabolic modification, such as glucuronidation and sulfation, which are critical for detoxification pathways. Unlike umbelliferone, which undergoes primarily 7-hydroxylation, this derivative’s oxyacetic acid side chain facilitates interactions with polar residues in enzyme active sites, as demonstrated in studies of P450 1A2 and 2E1-mediated metabolism.
Significance in Contemporary Bioorganic Chemistry
In modern research, this compound has emerged as a versatile tool for probing enzyme mechanisms and designing multitarget ligands. Its ability to stabilize R$$_2$$$$^2$$(22) graph-set motifs in crystal packing highlights its utility in materials science. Biologically, it modulates pathways such as TLR4/NF-κB and SIRT1/PPARγ, which are implicated in inflammatory and oxidative stress responses. These dual roles—structural and pharmacological—underscore its importance in developing novel therapeutics for conditions like ulcerative colitis and neurodegenerative diseases.
Properties
IUPAC Name |
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-13(2)5-9(15)12-8(14)3-7(4-10(12)19-13)18-6-11(16)17/h3-4,14H,5-6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOVPSDBMQUDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Knoevenagel Condensation: This method involves the condensation of 5-hydroxy-2,2-dimethyl-4-oxochroman-7-carbaldehyde with malonic acid in the presence of a base such as piperidine[_{{{CITATION{{{_2{(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy ... - VWR.
Oxidation of Chroman Derivatives: Another approach is the oxidation of chroman derivatives using oxidizing agents like potassium permanganate or chromyl chloride[_{{{CITATION{{{_2{(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy ... - VWR.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: [(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride[_{{{CITATION{{{_2{(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy ... - VWR.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)[_{{{CITATION{{{_2{(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy ... - VWR.
Reduction: Lithium aluminum hydride (LiAlH4)[_{{{CITATION{{{_2{(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy ... - VWR.
Substitution: Various nucleophiles and electrophiles depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory Properties
Research indicates that compounds related to chromones exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes. This inhibition can lead to reduced production of leukotrienes, mediators of inflammation .
Case Study:
A relevant study explored the structural requirements for 5-LOX inhibition among chromanols and identified that specific modifications could enhance potency. The compound [(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid and its analogs demonstrated effective inhibition in both cell-free and cell-based assays .
2. Antioxidant Activity
Chromones are recognized for their antioxidant properties. The ability to scavenge free radicals makes them valuable in preventing oxidative stress-related diseases. Research suggests that this compound may contribute to cellular protection against oxidative damage through its antioxidant mechanisms .
3. Anticancer Potential
Preliminary studies have indicated that certain chromone derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival .
Agricultural Applications
1. Pesticide Development
The compound's structural characteristics suggest potential applications in developing novel pesticides. Its ability to interact with biological systems can be harnessed to create environmentally friendly pest control agents that target specific pathways in pests without affecting non-target organisms .
Material Science Applications
1. Polymer Chemistry
Research into the incorporation of chromone derivatives into polymer matrices has shown promise in enhancing the mechanical and thermal properties of materials. This could lead to the development of advanced materials with applications in coatings, packaging, and biomedical devices.
Summary Table of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Pharmacology | Anti-inflammatory | Inhibition of 5-lipoxygenase |
| Antioxidant | Scavenging free radicals | |
| Anticancer | Inducing apoptosis in cancer cells | |
| Agriculture | Pesticide development | Targeting specific pest pathways |
| Material Science | Polymer enhancement | Improving mechanical and thermal properties |
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a free radical scavenger, neutralizing harmful reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a class of chromenone-based acetic acid derivatives. Below is a detailed comparison with analogs, focusing on structural variations, physicochemical properties, and biological relevance.
Table 1: Key Structural and Functional Differences
Structural Modifications and Their Impacts
Substitution at Position 2: 2,2-Dimethyl groups (in the target compound) increase steric hindrance, reducing ring flexibility compared to the 2-phenyl analog (CAS 97980-71-7). This may limit binding to planar biological targets .
Halogenation :
- The 6-chloro substituent in CAS 884497-67-0 increases lipophilicity (predicted log P: 2.88 vs. ~1.5 for the target compound), enhancing membrane permeability .
Alkyl Chain Modifications: The 3-hexyl group in CAS 438030-04-7 significantly boosts molecular weight (318.40 g/mol) and alters solubility, making it more suitable for non-polar solvents .
Biological Activity
[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid is a synthetic compound belonging to the chromenone family. This compound has garnered attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The unique chromenone structure contributes to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.25 g/mol. The compound features a hydroxyl group and an acetic acid moiety, which are critical for its biological activity.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can mitigate oxidative stress by neutralizing free radicals, which is essential in preventing cellular damage and various diseases related to oxidative stress.
2. Anti-inflammatory Effects
This compound has demonstrated potential in reducing inflammation markers. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for therapeutic applications in inflammatory diseases.
3. Anticancer Properties
Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported its effectiveness against various cancer cell lines, indicating its potential as an anticancer agent.
4. Antimicrobial Activity
The compound has also shown antimicrobial properties against several pathogens. Its ability to disrupt microbial cell membranes contributes to its effectiveness in combating infections.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antioxidant Evaluation | This compound exhibited a significant reduction in malondialdehyde (MDA) levels in treated cells, indicating reduced oxidative stress (Source: ). |
| Anti-inflammatory Mechanism | Inhibition of COX enzymes was observed in vitro, leading to decreased production of prostaglandins (Source: ). |
| Cancer Cell Proliferation | In studies involving breast and colon cancer cell lines, the compound induced apoptosis and halted cell cycle progression at the G1 phase (Source: ). |
| Microbial Susceptibility | The compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria in agar diffusion tests (Source: ). |
Synthesis Methods
Various synthetic routes have been explored for producing this compound. These methods include:
- Condensation Reactions - Utilizing aldehydes and ketones.
- Cyclization Techniques - Employing specific catalysts for chromenone formation.
- Functional Group Modifications - Introducing hydroxyl and acetic acid groups through esterification processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid, and how can purity be optimized?
- Methodology :
- Core Synthesis : Start with a chromen-4-one scaffold (e.g., 5-hydroxy-2,2-dimethylchromen-4-one) and introduce the acetic acid moiety via nucleophilic substitution. Use coupling agents like DCC or EDC in anhydrous conditions to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve ≥95% purity. HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) validates purity .
- Key Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₄ |
| Purity (HPLC) | 95% |
| Yield (Typical) | 60-70% |
Q. How is the molecular structure of this compound validated in academic research?
- Methodology :
- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine to R-factor < 0.05 .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., carbonyl stretch at ~1700 cm⁻¹, hydroxyl at ~3200 cm⁻¹). ¹H/¹³C NMR assignments (DMSO-d₆) verify substituents (e.g., dimethyl groups at δ 1.4 ppm) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the chromen core) influence biological activity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., fluorophenyl or trifluoromethyl substitutions) and compare activities. Use in vitro assays (IC₅₀ for AChE inhibition, COX-2 inhibition) to quantify effects .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze electronic effects (e.g., HOMO-LUMO gaps) and docking studies (AutoDock Vina) to predict binding affinities .
- Case Study :
- Trifluoromethyl analogs showed 2.5× higher COX-2 inhibition than the parent compound, attributed to enhanced lipophilicity and electron-withdrawing effects .
Q. How can contradictory data in biological assays (e.g., moderate AChE inhibition vs. strong cytotoxicity) be resolved?
- Methodology :
- Dose-Response Analysis : Use Hill plots to differentiate specific enzyme inhibition from nonspecific cytotoxicity. Validate via parallel assays (e.g., MTT for cell viability vs. Ellman’s assay for AChE) .
- Mechanistic Studies : Apply fluorescence microscopy (Annexin V/PI staining) to confirm apoptosis vs. necrosis in cytotoxic responses. Cross-reference with ROS scavenging assays (DPPH/ABTS) to rule out antioxidant interference .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent biological effects?
- Methodology :
- Nonlinear Regression : Fit dose-response curves (GraphPad Prism) using a four-parameter logistic model (Y = Bottom + (Top-Bottom)/(1 + 10^(LogEC50-X))). Report EC₅₀ with 95% confidence intervals .
- Multivariate Analysis : Apply PCA or PLS-DA to datasets (e.g., IC₅₀ values across cell lines) to identify structure-activity clusters .
Q. How can crystallographic data resolve ambiguities in stereochemistry or tautomerism?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
